3-(Thiazol-2-ylmethyl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Thiazol-2-ylmethyl)piperidin-3-ol is a heterocyclic compound that features both a thiazole ring and a piperidine ring. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The piperidine ring is a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiazol-2-ylmethyl)piperidin-3-ol typically involves the reaction of a thiazole derivative with a piperidine derivative. One common method involves the use of substituted 2-amino benzothiazoles, which are treated with potassium thiocyanate in an acidic medium to achieve substituted 1-phenylthiourea. This intermediate is then cyclized with an oxidizing agent such as bromine in the presence of glacial acetic acid to afford the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(Thiazol-2-ylmethyl)piperidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require heating or cooling to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the C-5 or C-2 positions of the thiazole ring.
Scientific Research Applications
3-(Thiazol-2-ylmethyl)piperidin-3-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials, such as dyes and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3-(Thiazol-2-ylmethyl)piperidin-3-ol involves its interaction with various molecular targets and pathways. The thiazole ring can participate in donor-acceptor interactions, nucleophilic reactions, and oxidation reactions. These interactions can modulate biochemical pathways and enzymes or stimulate/block receptors in biological systems . For example, thiazole-containing compounds have been shown to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell death .
Comparison with Similar Compounds
3-(Thiazol-2-ylmethyl)piperidin-3-ol can be compared with other similar compounds, such as:
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug containing a thiazole ring.
Tiazofurin: An antineoplastic drug containing a thiazole ring.
The uniqueness of this compound lies in its combination of a thiazole ring and a piperidine ring, which may confer distinct biological activities and chemical reactivity compared to other thiazole-containing compounds.
Properties
Molecular Formula |
C9H14N2OS |
---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
3-(1,3-thiazol-2-ylmethyl)piperidin-3-ol |
InChI |
InChI=1S/C9H14N2OS/c12-9(2-1-3-10-7-9)6-8-11-4-5-13-8/h4-5,10,12H,1-3,6-7H2 |
InChI Key |
GEANWUCOYTUKSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(CC2=NC=CS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.